Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride
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Overview
Description
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride: is a chemical compound with the molecular formula C7H11Cl2N2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride typically involves the reaction of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
- 2-Ethyl 4-methyl 1-benzoyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Comparison: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate dihydrochloride is unique due to its amino group, which allows for a wide range of chemical modifications and reactions. This makes it more versatile compared to its brominated or nitro-substituted counterparts .
Properties
Molecular Formula |
C7H12Cl2N2O2 |
---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
methyl 4-amino-1-methylpyrrole-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2.2ClH/c1-9-4-5(8)3-6(9)7(10)11-2;;/h3-4H,8H2,1-2H3;2*1H |
InChI Key |
UVFLKXACXKGLHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
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